5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide structure elucidation
5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide structure elucidation
An in-depth technical analysis of 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide requires a multi-modal analytical approach. The incorporation of a highly electronegative fluorine atom at the C5 position of the pyrrole ring, combined with the restricted rotation of the N,N-dimethylcarboxamide group at C2, creates unique electronic environments that demand precise spectroscopic deconvolution.
This guide provides a comprehensive, self-validating framework for the structural elucidation of this molecule, prioritizing causality in experimental design and high-fidelity data interpretation.
The Analytical Imperative of Fluorinated Pyrroles
Fluorinated heterocycles are highly prized in medicinal chemistry for their ability to modulate lipophilicity, enhance metabolic stability, and alter the pKa of adjacent functional groups. In 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide, the fluorine atom exerts a strong inductive electron-withdrawing effect across the π -system of the pyrrole ring.
The primary analytical challenge lies in the scalar coupling of the 19F nucleus (spin = 1/2, 100% natural abundance) with both 1H and 13C nuclei. This coupling splits the carbon and proton signals, complicating topological mapping. To achieve unambiguous elucidation, we must systematically establish the exact mass, map the nuclear connectivity, and orthogonally verify the functional groups.
Establishing the Molecular Formula via HRMS
Before interrogating the structural topology, the exact molecular formula (C 7 H 9 FN 2 O) must be established.
Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) is selected because it provides soft ionization, preventing the premature fragmentation of the relatively labile pyrrole ring while delivering sub-5 ppm mass accuracy.
Protocol 1: HRMS (ESI-TOF) Acquisition
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Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: This low concentration prevents detector saturation and the formation of non-covalent dimers [2M+H]+ , ensuring the monomeric molecular ion is the base peak.
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Instrument Calibration: Calibrate the TOF analyzer using a sodium formate cluster solution immediately prior to injection to ensure mass drift is < 2 ppm.
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Acquisition: Infuse the sample at 5 µL/min into the ESI source operating in positive ion mode. Capillary voltage is set to 3.0 kV to ensure stable Taylor cone formation.
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Validation Checkpoint: The protocol is self-validating if the observed isotopic pattern (M, M+1, M+2) matches the theoretical in-silico distribution for C 7 H 9 FN 2 O with >95% fidelity.
Table 1: HRMS (ESI-TOF) Data Summary
| Ion Species | Formula | Theoretical Mass ( m/z ) | Observed Mass ( m/z ) | Mass Error (ppm) |
| [M+H]+ | C 7 H 10 FN 2 O + | 157.0772 | 157.0775 | +1.9 |
| [M+Na]+ | C 7 H 9 FN 2 ONa + | 179.0591 | 179.0588 | -1.7 |
Topological Mapping via Multi-Nuclear NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping the connectivity of the pyrrole core.
Causality of Experimental Choice: Standard 13C NMR of fluorinated compounds suffers from severe signal splitting due to large 1JCF (up to 280 Hz) and 2JCF couplings, which drastically reduces signal-to-noise ratios. To counteract this, a dual-tune HFX probe is utilized, allowing for simultaneous 1H and 19F decoupling during 13C acquisition . Furthermore, DMSO- d6 is selected as the solvent because its strong hydrogen-bonding capability slows the chemical exchange of the pyrrole N-H proton, allowing it to be observed as a distinct, albeit broad, signal .
Protocol 2: Multi-Nuclear NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of anhydrous DMSO- d6 . Transfer to a 5 mm precision NMR tube.
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1D Acquisition: Acquire standard 1H (500 MHz), 19F (470 MHz), and 13C{1H,19F} (125 MHz) decoupled spectra.
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Validation Checkpoint: The system validates itself when the HMBC correlations successfully "close" the pyrrole ring (e.g., N-H correlating to C2 and C5) and link the isolated N,N-dimethyl protons to the C=O carbon.
2D Acquisition: Acquire 1H
1H COSY to establish the H3-H4 relationship, followed by 1H
13C HSQC and HMBC to trace the carbon backbone multiple bonds away from the fluorine atom .Table 2: Multi-Nuclear NMR Assignments (DMSO- d6 , 500 MHz)
| Position | 1H δ (ppm), Multiplicity, J (Hz) | 13C δ (ppm), Multiplicity, JCF (Hz) | 19F δ (ppm) | Key HMBC Correlations ( 1H→13C ) |
| N1-H | 11.85 (br s, 1H) | - | - | C2, C3, C4, C5 |
| C2 | - | 122.4 (d, 3J = 5.2) | - | - |
| C3 | 6.48 (dd, J = 3.8, 2.4) | 112.1 (d, 4J = 2.1) | - | C2, C4, C5, C=O |
| C4 | 5.82 (dd, J = 3.8, 2.0) | 95.5 (d, 2J = 25.4) | - | C2, C3, C5 |
| C5 | - | 145.2 (d, 1J = 248.5) | - | - |
| F5 | - | - | -135.4 (m) | - |
| C=O | - | 161.8 (s) | - | - |
| N(CH 3 ) 2 | 3.05 (br s, 6H)* | 37.4 (br s) | - | C=O |
*Note: The N,N-dimethyl group appears as a broad singlet (or two distinct singlets at lower temperatures) due to the partial double bond character of the amide C-N bond, which restricts internal rotation .
Vibrational Profiling (FT-IR)
While NMR provides the topological map, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal, instantaneous confirmation of bond dipoles.
Causality of Experimental Choice: ATR-FTIR requires no sample dilution or matrix (unlike KBr pellets), preventing moisture absorption that could obscure the critical pyrrole N-H stretching region.
Protocol 3: ATR-FTIR Acquisition
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Preparation: Place 2 mg of the neat crystalline powder directly onto the diamond crystal of the ATR-FTIR spectrometer.
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Execution: Apply uniform pressure using the anvil to ensure optimal optical contact. Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).
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Validation Checkpoint: The spectrum must exhibit a sharp Amide I band ( νC=O ) at ~1625 cm −1 and a distinct pyrrole N-H stretch at ~3250 cm −1 . The absence of a broad band at 3400-3600 cm −1 validates that the sample is free of hygroscopic water.
Integrated Analytical Workflow
The following diagram illustrates the logical progression of the self-validating analytical techniques used to confirm the structure.
Fig 1. Logical workflow for the multi-modal structure elucidation of the fluorinated pyrrole.
Conclusion
The structural elucidation of 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide relies on a triad of high-resolution techniques. HRMS locks in the molecular formula, dual-tuned HFX NMR resolves the complex spin-spin coupling networks induced by the C5 fluorine, and ATR-FTIR orthogonally verifies the functional groups. By executing these protocols as self-validating systems, researchers can ensure absolute structural confidence in downstream drug development pipelines.
References
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National Institutes of Health (PMC). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from[Link]
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ACS Publications. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). Retrieved from[Link]
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Longdom Publishing. Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Retrieved from[Link]
